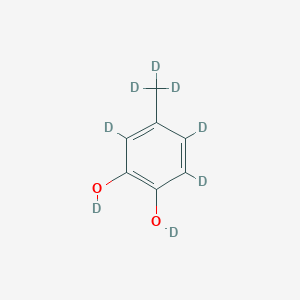
4-Methylcatechol-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylcatechol-d8 is a deuterium-labeled derivative of 4-Methylcatechol. It is a stable isotope-labeled compound used primarily in scientific research. The molecular formula of this compound is C7D8O2, and it has a molecular weight of 132.19 g/mol . This compound is particularly valuable in studies involving metabolic pathways, pharmacokinetics, and environmental analysis due to its stable isotope labeling.
Vorbereitungsmethoden
The synthesis of 4-Methylcatechol-d8 involves several steps. One common method starts with dimethoxybenzene and paraformaldehyde, which are added to an organic solvent. Concentrated hydrochloric acid is then added dropwise at temperatures between -5 to 10°C to obtain 4-chloromethyl dimethoxybenzene. This intermediate is then subjected to reduction using zinc powder and ammonium salt in an alcohol solvent, followed by demethylation with a hydrogen bromide aqueous solution to yield 4-Methylcatechol . For the deuterium-labeled version, deuterated reagents are used in place of their non-deuterated counterparts.
Analyse Chemischer Reaktionen
4-Methylcatechol-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen bromide, sodium sulfite, and cyclohexane-methylbenzene mixed solvents. For instance, in the presence of hydrobromic acid and sodium sulfite, this compound can undergo demethylation to form its deuterated analogs . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Methylcatechol-d8 is widely used in scientific research due to its stable isotope labeling. It serves as a crucial intermediate in the synthesis of various compounds, including fragrances and flavoring agents. Additionally, it is used as a bioactive component in studies related to cardiovascular health, where it has shown potent antiplatelet activity . The compound is also employed as a model molecule in electrochemical process studies and as a polymerization inhibitor .
Wirkmechanismus
The mechanism of action of 4-Methylcatechol-d8 involves its interaction with various molecular targets and pathways. For example, it has been shown to block platelet aggregation by inhibiting receptors for the von Willebrand factor, platelet-activating factor, glycoprotein IIb/IIIa, protein kinase C, and intracellular calcium elevation . This multifaceted mechanism makes it a potent antiplatelet agent, potentially more effective than acetylsalicylic acid in certain conditions.
Vergleich Mit ähnlichen Verbindungen
4-Methylcatechol-d8 is unique due to its deuterium labeling, which distinguishes it from other similar compounds like 4-Methylcatechol. This labeling allows for more precise tracking and analysis in metabolic and pharmacokinetic studies. Similar compounds include catechol and other methylcatechols, which share structural similarities but lack the deuterium labeling that provides the unique advantages of this compound .
Eigenschaften
Molekularformel |
C7H8O2 |
|---|---|
Molekulargewicht |
132.19 g/mol |
IUPAC-Name |
1,2,5-trideuterio-3,4-dideuteriooxy-6-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C7H8O2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3/i1D3,2D,3D,4D/hD2 |
InChI-Schlüssel |
ZBCATMYQYDCTIZ-SHUKTHQSSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])O[2H])O[2H])[2H] |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


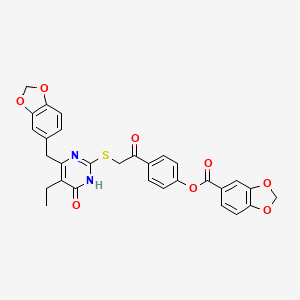
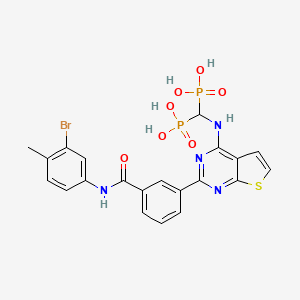
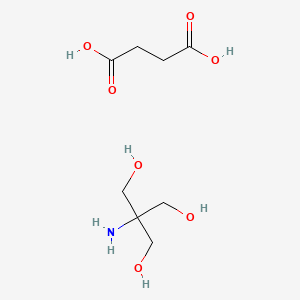
![2,5-dichloro-N-[2-[[(2S)-1-[[7-[[(2S,3R)-1-[[2-(1H-indol-3-ylmethyl)-3H-benzimidazol-5-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-7-oxoheptyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B12402483.png)
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12402496.png)
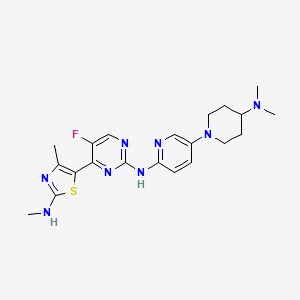
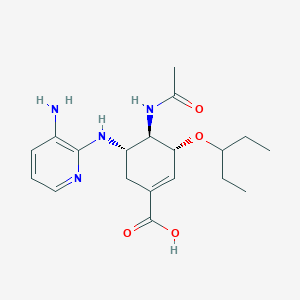
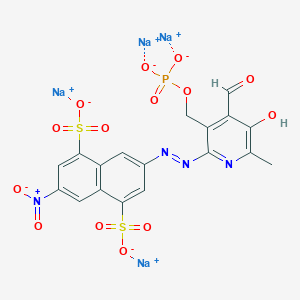
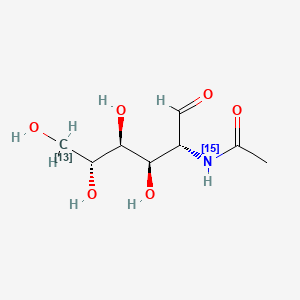
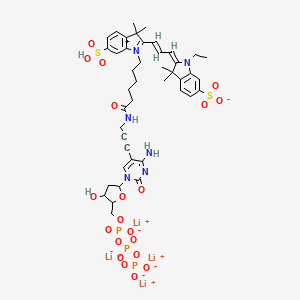
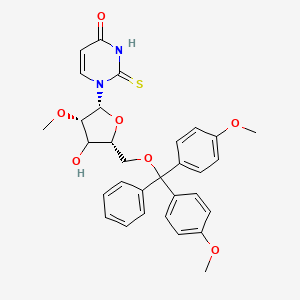
![L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-](/img/structure/B12402528.png)
![(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12402535.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12402549.png)
